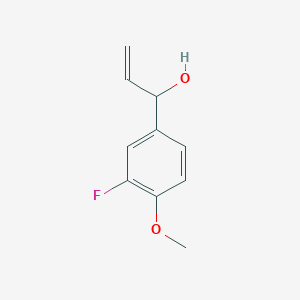

1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol

Beschreibung

Eigenschaften

Molekularformel |

C10H11FO2 |

|---|---|

Molekulargewicht |

182.19 g/mol |

IUPAC-Name |

1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C10H11FO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h3-6,9,12H,1H2,2H3 |

InChI-Schlüssel |

VZZNKXICDOABBA-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(C=C)O)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure Analysis of 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol, a substituted aromatic alcohol of interest to researchers in drug discovery and organic synthesis. In the absence of direct experimental data for this specific molecule, this paper presents a robust predictive analysis of its spectroscopic characteristics. By leveraging established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, and drawing upon data from structurally analogous compounds, we offer a detailed interpretation of the expected spectral data. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, identification, and characterization of novel fluorinated and methoxy-substituted organic compounds.

Introduction: The Significance of Structural Elucidation

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. The arrangement of atoms and functional groups dictates a compound's physical, chemical, and biological properties. For a molecule like this compound, the presence of a fluorine atom, a methoxy group, a chiral alcohol, and an allyl group on an aromatic scaffold suggests a rich potential for diverse chemical interactions and biological activity. The strategic placement of a fluorine atom, for instance, can significantly modulate a molecule's metabolic stability and binding affinity.

This guide will systematically deconstruct the anticipated analytical data for this compound, providing a virtual roadmap for its characterization. We will explore the expected outcomes from key analytical techniques, explaining the underlying principles and the influence of each structural component on the resulting spectra.

Proposed Synthesis: A Mechanistic Approach

A reliable method for the synthesis of this compound is crucial for its subsequent analysis. A logical and well-established approach involves the nucleophilic addition of an allyl Grignard reagent to 3-fluoro-4-methoxybenzaldehyde.[1][2][3][4][5]

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound via a Grignard reaction.

Step-by-Step Experimental Protocol

-

Grignard Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of allyl bromide in anhydrous THF is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The formation of the Grignard reagent, allylmagnesium bromide, is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.

-

Nucleophilic Addition: The flask containing the Grignard reagent is cooled in an ice bath. A solution of 3-fluoro-4-methoxybenzaldehyde in anhydrous THF is then added dropwise with stirring.[6] The reaction is allowed to proceed to completion, which can be monitored by thin-layer chromatography (TLC).

-

Aqueous Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This is followed by the addition of dilute hydrochloric acid to protonate the resulting alkoxide and dissolve any remaining magnesium salts.

-

Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Analysis: A Predictive Approach

The following sections detail the expected spectroscopic data for this compound, based on the analysis of similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will consider the expected signals in ¹H, ¹³C, and ¹⁹F NMR spectra.

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale and Key Couplings |

| Aromatic (H-2, H-5, H-6) | 6.8 - 7.3 | Multiplets (m) or Doublet of Doublets (dd) | The electron-donating methoxy group and the electron-withdrawing fluorine atom will influence the chemical shifts of the aromatic protons. H-2 will likely be a doublet, coupled to the fluorine. H-5 will be a doublet coupled to H-6. H-6 will be a doublet of doublets, coupled to both H-5 and the fluorine. |

| Methine (-CHOH) | ~ 5.2 | Doublet of Triplets (dt) or Multiplet (m) | This proton is adjacent to the aromatic ring and the allyl group, leading to a downfield shift. It will be coupled to the hydroxyl proton (if not exchanged with D₂O) and the adjacent methylene protons of the allyl group. |

| Vinyl (=CH-) | 5.8 - 6.1 | Multiplet (m) | This proton is part of the double bond and will show complex coupling with the terminal vinyl protons and the methylene group. |

| Terminal Vinyl (=CH₂) | 5.1 - 5.4 | Multiplets (m) | The two terminal vinyl protons are diastereotopic and will appear as separate multiplets, each coupled to the other terminal vinyl proton and the internal vinyl proton. |

| Methoxy (-OCH₃) | ~ 3.9 | Singlet (s) | A characteristic singlet for a methoxy group on an aromatic ring. |

| Hydroxyl (-OH) | Variable | Broad Singlet (br s) or Doublet (d) | The chemical shift is concentration and solvent-dependent. It may show coupling to the methine proton. This signal will disappear upon addition of D₂O. |

The carbon NMR spectrum will reveal the number of unique carbon environments.

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale and Key Couplings |

| Aromatic (C-1 to C-6) | 110 - 160 | The chemical shifts of the aromatic carbons will be influenced by the substituents. C-4 (attached to the methoxy group) and C-3 (attached to fluorine) will be significantly shifted. The carbon attached to fluorine (C-3) will appear as a doublet due to ¹J(C-F) coupling. Other aromatic carbons will show smaller nJ(C-F) couplings.[7] |

| Methine (-CHOH) | 70 - 80 | The carbon of the secondary alcohol will appear in this region. |

| Vinyl (=CH-) | 135 - 140 | The internal carbon of the double bond. |

| Terminal Vinyl (=CH₂) | 115 - 120 | The terminal carbon of the double bond. |

| Methoxy (-OCH₃) | ~ 56 | A characteristic signal for an aromatic methoxy group.[8] |

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine environment.[9][10][11]

| Fluorine | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale and Key Couplings |

| Aromatic (C-3 F) | -110 to -140 | Multiplet (m) | The chemical shift is characteristic of a fluorine atom on an aromatic ring. It will be coupled to the ortho and meta protons on the ring, resulting in a multiplet. |

Two-Dimensional (2D) NMR Spectroscopy

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, 2D NMR experiments are indispensable.[12][13][14][15]

Caption: Expected key correlations in 2D NMR spectra.

-

COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, typically through two or three bonds. We expect to see cross-peaks between adjacent aromatic protons and between the protons of the allyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This will allow for the unambiguous assignment of each protonated carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. Key expected correlations include those between the methoxy protons and the aromatic carbon at position 4, and between the methine proton and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we would expect the following:

| Ion | m/z (expected) | Description |

| [M]⁺ | 182.07 | Molecular ion |

| [M-H₂O]⁺ | 164.06 | Loss of water from the alcohol, a common fragmentation for alcohols. |

| [M-C₃H₅]⁺ | 141.04 | Loss of the allyl radical. |

| [C₇H₆FO]⁺ | 125.04 | Fragment corresponding to the 3-fluoro-4-methoxybenzyl cation. |

The fragmentation of benzylic alcohols often proceeds through the loss of water and cleavage of the bond adjacent to the aromatic ring.[13] The presence of the allyl group may also lead to characteristic fragmentation pathways.[8][16][17][18]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

| O-H (alcohol) | 3200 - 3600 | Broad, strong |

| C-H (aromatic) | 3000 - 3100 | Sharp, medium |

| C-H (alkene) | 3000 - 3100 | Sharp, medium |

| C-H (sp³ methine) | 2850 - 3000 | Sharp, medium |

| C=C (aromatic) | 1450 - 1600 | Medium to strong, multiple bands |

| C=C (alkene) | 1640 - 1680 | Medium |

| C-O (alcohol) | 1000 - 1260 | Strong |

| C-O (ether) | 1000 - 1300 | Strong |

| C-F | 1000 - 1400 | Strong |

The broad O-H stretch is a hallmark of an alcohol. The presence of both sp² and sp³ C-H stretches will also be evident. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to this molecule.

Conclusion

This technical guide has presented a detailed, predictive analysis of the chemical structure of this compound. By integrating fundamental principles of organic synthesis and spectroscopic analysis with data from analogous compounds, we have constructed a comprehensive framework for its characterization. The proposed synthetic route via a Grignard reaction is a robust and reliable method for obtaining this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR data provide a clear set of benchmarks for researchers to confirm the identity and purity of their synthesized material. The inclusion of 2D NMR strategies highlights the importance of modern analytical techniques in unambiguously elucidating complex molecular structures. This guide serves as a testament to the power of predictive analysis in chemical research and provides a solid foundation for further investigation into the properties and applications of this and related molecules.

References

-

SciSpace. (n.d.). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Retrieved from [Link]

-

Wikipedia. (2023, December 26). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). MS spectra showing fragmentation patterns of cinnamic acid derivatives.... Retrieved from [Link]

-

CONICET. (2011, January 18). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Retrieved from [Link]

-

Loughborough University Research Repository. (2019, February 23). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

-

MassBank. (2012, August 3). Cinnamyl alcohols. Retrieved from [Link]

-

Pearson+. (2024, May 11). Show how you would use Grignard syntheses to prepare the followin.... Retrieved from [Link]

-

Bartleby.com. (n.d.). Synthesis Of Grignard Reagent And Benzaldehyde. Retrieved from [Link]

-

RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

-

SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

- Unknown Source. (n.d.). Experiment 25 – The Grignard Reaction.

-

PubMed Central. (n.d.). Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]

- Unknown Source. (n.d.). Transformation of aryl aldehydes to alcohols by solvent-less crossed cannizaro reaction.

-

Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

-

eScholarship. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

- Unknown Source. (n.d.).

-

Beilstein Archives. (2025, August 18). Nickel-Catalyzed Cross-Electrophile aryl–allyl Coupling. Retrieved from [Link]

- Unknown Source. (n.d.). 19Flourine NMR.

-

SpectraBase. (n.d.). 3-Fluorobenzylamine 4-methoxybenzoyl - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 12). 14: COSY. Retrieved from [Link]

-

mzCloud. (2015, November 11). Cinnamyl alcohol. Retrieved from [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Cinnamyl alcohol (FDB000887). Retrieved from [Link]

- Unknown Source. (n.d.).

Sources

- 1. scispace.com [scispace.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pearson.com [pearson.com]

- 4. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]

- 5. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]

- 6. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR spectrum [chemicalbook.com]

- 8. mzCloud – Cinnamyl alcohol [mzcloud.org]

- 9. researchgate.net [researchgate.net]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. m.youtube.com [m.youtube.com]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 16. researchgate.net [researchgate.net]

- 17. massbank.eu [massbank.eu]

- 18. Showing Compound Cinnamyl alcohol (FDB000887) - FooDB [foodb.ca]

Introduction: The Strategic Value of Fluorine in Allylic Alcohols

An In-Depth Technical Guide to the Physicochemical Properties of Fluorinated Allylic Alcohols

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3] When introduced into the allylic alcohol scaffold, a structure of significant synthetic versatility, fluorine imparts a unique and powerful set of physicochemical properties. These modifications are not merely incremental; they can profoundly alter a molecule's acidity, lipophilicity, conformational stability, and metabolic fate.[4][5] This guide offers a comprehensive exploration of these properties, providing researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to harness the full potential of fluorinated allylic alcohols. We will delve into the causal mechanisms behind fluorine's influence and present validated experimental protocols for their characterization.

The Inductive Effect: Modulation of Acidity (pKa)

One of the most predictable and significant consequences of fluorinating an allylic alcohol is the pronounced increase in the acidity of the hydroxyl proton. The pKa of a typical alcohol is in the range of 16-18.[6] However, the introduction of fluorine, the most electronegative element, dramatically lowers this value.

Causality: This effect is a direct result of fluorine's powerful electron-withdrawing inductive effect (-I effect). The fluorine atom pulls electron density away from the carbon backbone, extending to the C-O bond. This polarization depletes electron density from the oxygen atom, weakening the O-H bond and making the proton more easily abstracted. Crucially, this inductive effect also stabilizes the resulting alkoxide conjugate base. By delocalizing the negative charge, the stability of the anion is increased, which shifts the equilibrium towards dissociation and results in a lower pKa (stronger acid).[2][7] The magnitude of this pKa shift is dependent on the number of fluorine atoms and their proximity to the hydroxyl group.

Caption: Inductive effect of fluorine increasing the acidity of an allylic alcohol.

Lipophilicity (logP/logD): A Complex and Context-Dependent Property

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, influencing absorption, distribution, and membrane permeability.[8] It is commonly quantified as the logarithm of the partition coefficient (logP) between octanol and water. A persistent misconception is that fluorination universally increases lipophilicity. While this can be true for aromatic systems, the effect in aliphatic molecules, including allylic alcohols, is far more nuanced.

Causality: The introduction of a single fluorine atom or even a difluoromethyl group in place of hydrogen can often lead to a decrease in lipophilicity (lower logP).[9][10] This phenomenon arises from several competing factors:

-

Reduced Polarizability: The highly electronegative fluorine atom reduces the polarizability of neighboring C-H bonds, which can decrease favorable interactions with the nonpolar octanol phase.

-

Conformational Effects: Fluorination can induce specific conformational preferences. For instance, a gauche interaction between a C-F bond and a C-O bond can create a molecular dipole that enhances interaction with the aqueous phase, thereby lowering the logP.[10]

-

Intramolecular Hydrogen Bonding: A fluorine atom can act as a weak hydrogen bond acceptor, potentially forming an intramolecular F···H-O bond. This internal interaction can mask the polar hydroxyl group, reducing its interaction with water and paradoxically increasing lipophilicity in certain contexts.[11]

Therefore, the net effect on logP is a delicate balance between the number of fluorine atoms, their position relative to the hydroxyl group and the double bond, and the resulting conformational and electronic landscape of the molecule.

Comparative Lipophilicity Data

| Compound | Structure | Experimental logP | Comment |

| Isobutanol | (CH₃)₂CHCH₂OH | 0.76 | Non-fluorinated reference. |

| 1-Fluoro-2-methyl-2-propanol | (CH₃)₂C(F)CH₂OH | 0.35 | β-fluorination significantly decreases logP.[10] |

| 3-Fluoro-2-methyl-1-propanol | (CH₃)CH(CH₂F)OH | 0.55 | γ-fluorination has a less pronounced effect.[10] |

| 1,1-Difluoro-2-methyl-2-propanol | (CH₃)₂C(F₂)CH₂OH | 0.61 | Geminal difluorination decreases logP, but less than monofluorination.[10] |

Hydrogen Bonding and Conformational Preferences

Fluorination profoundly alters the hydrogen bonding capabilities of allylic alcohols. The increased acidity of the hydroxyl proton makes the molecule a stronger hydrogen bond donor.[11][12][13] This enhanced donor capacity can lead to more potent and specific interactions with biological targets like enzymes and receptors.

Simultaneously, the introduction of fluorine creates unique stereoelectronic effects that govern the molecule's three-dimensional shape. The "fluorine gauche effect," where a gauche arrangement between fluorine and a neighboring electronegative atom (like the oxygen of the hydroxyl group) is favored, can lock the molecule into a specific conformation.[14][15] This conformational rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.[4] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the measurement of ³J(H,F) and ³J(H,H) coupling constants, is a powerful tool for elucidating these conformational preferences in solution.[14][16][17]

Implications for Drug Development

The unique physicochemical properties of fluorinated allylic alcohols translate directly into tangible benefits for drug discovery and development.

-

Enhanced Metabolic Stability: A primary challenge in drug design is preventing rapid metabolic breakdown by enzymes such as cytochrome P450 (CYP).[18] Fluorine substitution is a widely used strategy to "block" metabolic soft spots.[5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic hydroxylation. Furthermore, the strong electron-withdrawing nature of fluorine can deactivate adjacent C-H bonds, rendering them less susceptible to oxidative metabolism.[7][18][19]

-

Improved Target Affinity and Selectivity: By modulating pKa, hydrogen bonding, and conformational preferences, fluorination allows for the fine-tuning of a molecule's interaction with its biological target.[20] A lower pKa can improve binding to active sites that require a deprotonated species, while a pre-organized, rigid conformation can enhance binding affinity and selectivity for the target protein over off-targets.[5]

Experimental Protocols

Accurate determination of physicochemical properties is essential for building robust structure-activity relationships (SAR). The following are validated, step-by-step protocols for key measurements.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) in an aqueous or mixed aqueous-organic solvent system.

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of the fluorinated allylic alcohol in a suitable solvent (e.g., 50:50 Methanol:Water). Ensure complete dissolution.

-

Prepare a standardized 0.05 M solution of a strong base (e.g., NaOH) in the same solvent system.

-

Prepare a standardized 0.05 M solution of a strong acid (e.g., HCl) for back-titration if necessary.

-

-

Calibration of pH Electrode:

-

Calibrate the pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa. Ensure the calibration slope is between 95-105%.

-

-

Titration Procedure:

-

Place a known volume (e.g., 20.0 mL) of the alcohol solution into a temperature-controlled beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

-

Begin adding the standardized base solution in small, precise increments (e.g., 0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Vₑ) from the point of maximum slope on the curve (or the peak of the first derivative plot, dpH/dV).

-

The pKa is equal to the pH at the half-equivalence point (Vₑ/2).

-

Protocol 2: Determination of logP by Shake-Flask with ¹⁹F NMR Analysis

This method is particularly powerful for fluorinated compounds, as it leverages the specificity and quantitative nature of ¹⁹F NMR, avoiding the need for UV chromophores.[9]

Caption: Workflow for logP determination using the shake-flask/¹⁹F NMR method.

-

System Preparation:

-

Use high-purity 1-octanol and deionized water. Pre-saturate the octanol with water and the water with octanol by mixing them overnight and then separating the phases. This minimizes volume changes during the experiment.

-

-

Sample Preparation:

-

Accurately prepare a stock solution of the fluorinated allylic alcohol (analyte) and a water-insoluble fluorinated internal standard (e.g., trifluorotoluene) in pre-saturated 1-octanol. The concentration should be in the low millimolar range.

-

-

Partitioning:

-

In a screw-cap vial, combine a precise volume of the octanol stock solution (e.g., 2.0 mL) with an equal volume of pre-saturated water (2.0 mL).

-

Shake the vial vigorously at a constant temperature (e.g., 25 °C) for at least one hour to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial for 20-30 minutes to achieve a sharp and complete separation of the two phases.

-

-

¹⁹F NMR Measurement:

-

Carefully withdraw an aliquot from the top octanol layer. Avoid disturbing the interface.

-

Transfer the aliquot to an NMR tube and add a suitable deuterated solvent for locking (e.g., CDCl₃).

-

Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁).

-

Integrate the signal corresponding to the analyte and the signal for the internal standard.

-

-

Calculation:

-

The concentration of the analyte in the aqueous phase is determined by the difference from its initial concentration in the octanol phase.

-

The partition coefficient P is calculated as: P = [Analyte]ₒ꜀ₜₐₙₒₗ / [Analyte]ᵥₐₜₑᵣ.

-

The final logP is the base-10 logarithm of P. The use of an internal standard that remains entirely in the octanol phase simplifies the calculation by allowing direct comparison of integrals to determine the final octanol concentration.

-

Conclusion

Fluorinated allylic alcohols represent a class of molecules with finely tunable physicochemical properties. The strategic placement of fluorine allows for precise control over acidity, lipophilicity, hydrogen bonding, and conformation. These modifications provide a powerful toolkit for addressing common challenges in drug development, including metabolic instability and suboptimal target affinity. By understanding the fundamental principles that govern fluorine's influence and employing robust experimental methods for characterization, researchers can unlock the full potential of these valuable building blocks to create safer, more effective therapeutics.

References

- Title: Divergent reactivities in fluoronation of allylic alcohols: synthesis of Z-fluoroalkenes via carbon–carbon bond cleavage - PMC Source: National Center for Biotechnology Information URL

- Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications URL

- Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL

- Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL

- Title: Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols Source: Royal Society of Chemistry URL

- Title: Fluorine in medicinal chemistry Source: Royal Society of Chemistry URL

- Title: Fluorine in drug discovery: Role, design and case studies Source: International Journal of Pharmacy and Pharmaceutical Science URL

- Title: Investigating the Influence of (Deoxy)

- Title: Hydrogen-bonding catalysts based on fluorinated alcohol derivatives for living polymerization Source: PubMed URL

- Title: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Source: National Center for Biotechnology Information URL

- Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Center for Biotechnology Information URL

- Title: Influence of fluorination on alcohol hydrogen-bond donating properties Source: ResearchGate URL

- Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed URL

- Title: Study of the effect of replacing CH3 with fluorinated groups on lipophilicity Source: University of Lincoln Library Dissertation Showcase URL

- Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL

- Title: Conformational analysis of small molecules: NMR and quantum mechanics calculations Source: ScienceDirect URL

- Title: Fluorinated Alcohols Source: Alfa Chemistry URL

- Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL

- Title: Lipophilicity Descriptors: Understanding When to Use LogP & LogD Source: ACD/Labs URL

- Title: NMR Spectroscopy: a Tool for Conformational Analysis Source: AUREMN URL

- Title: Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs Source: PubMed URL

- Title: Conformational Analysis of 1,3-Difluorinated Alkanes Source: The Journal of Organic Chemistry URL

- Title: Approximate pKa chart of the functional groups: values to know Source: University of Colorado Boulder URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hydrogen-bonding catalysts based on fluorinated alcohol derivatives for living polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. auremn.org.br [auremn.org.br]

- 18. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. apolloscientific.co.uk [apolloscientific.co.uk]

Solubility Profile of 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol in Organic Solvents

An In-Depth Technical Guide

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol. Due to the absence of specific experimental solubility data in public literature for this compound, this document synthesizes a theoretical solubility profile based on its molecular structure with a robust, field-proven experimental protocol for its empirical determination. We delve into the causal relationships between the compound's physicochemical properties and its expected behavior in various organic solvents, providing researchers with the foundational knowledge and practical methodologies required for formulation development, process chemistry, and preclinical studies.

Theoretical Solubility Profile & Physicochemical Rationale

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4][5] An analysis of the molecular structure of this compound provides a strong basis for predicting its solubility.

Molecular Structure Analysis:

-

Polar Functional Groups: The presence of a hydroxyl (-OH) group makes the molecule capable of acting as both a hydrogen bond donor and acceptor. This is a dominant factor that promotes solubility in polar protic solvents.[6]

-

Aromatic System: The fluoro- and methoxy-substituted phenyl ring introduces polarity and potential for pi-pi stacking interactions. The electronegative fluorine atom and the polar C-O bonds of the methoxy group contribute to the molecule's overall dipole moment.

-

Non-Polar Moiety: The prop-2-en-1-ol (allyl alcohol) backbone provides a small hydrocarbon region, contributing to some non-polar character.

Causality Behind Predicted Solubility:

The interplay between these structural features dictates the compound's solubility. The strong hydrogen bonding capability of the hydroxyl group is expected to drive high solubility in polar protic solvents like alcohols. In polar aprotic solvents (e.g., DMSO, acetone), the molecule's overall polarity will facilitate dissolution through dipole-dipole interactions. Conversely, in non-polar solvents like hexane, the polar functional groups will have unfavorable interactions with the solvent, leading to poor solubility.[6][7]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Very High | Strong hydrogen bonding between the solute's hydroxyl group and the solvent's hydroxyl group.[6] |

| Polar Aprotic | DMSO, Acetonitrile, Acetone, THF | Moderate to High | Favorable dipole-dipole interactions between the polar regions of the solute and solvent. |

| Non-Polar | Hexane, Heptane, Toluene | Low to Very Low | Mismatch in intermolecular forces; the energy required to break solute-solute and solvent-solvent interactions is not compensated by the formation of weak solute-solvent interactions.[3][4] |

| Chlorinated | Dichloromethane (DCM) | Moderate | The moderate polarity of DCM can solvate both the polar and non-polar regions of the molecule to some extent. |

Experimental Protocol for Equilibrium Solubility Determination

To move from theoretical prediction to quantitative data, a rigorous and validated experimental method is necessary. The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its simplicity and accuracy.[8][9] This protocol is designed as a self-validating system, ensuring data integrity and reproducibility in line with Good Laboratory Practice (GLP) standards.[10][11]

Core Principle: The Shake-Flask Method

The method involves adding an excess amount of the solid compound to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the undissolved solid and the saturated solution.[8] After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.[12]

Workflow for Experimental Solubility Determination

Caption: Workflow for the shake-flask equilibrium solubility determination method.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

2-4 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[1]

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that ensures a visible solid residue remains at the end of the experiment is crucial. Record the exact weight.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period. A duration of 24 to 36 hours is typically sufficient, but validation is recommended to ensure equilibrium is reached.[10]

-

Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved particles.[13] This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the precise concentration of the compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in appropriate units, such as mg/mL or mol/L.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is the preferred method for quantifying the solute concentration due to its specificity, sensitivity, and accuracy.[1][14]

-

Method Development: A suitable reversed-phase HPLC method should be developed. This typically involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Calibration: A calibration curve must be prepared using standard solutions of this compound of known concentrations. The linearity of this curve validates the relationship between UV absorbance and concentration.

-

Analysis: The filtered and diluted sample from the solubility experiment is injected into the HPLC system. The concentration is determined by comparing the peak area of the analyte to the calibration curve.

Data Presentation and Interpretation

Quantitative results should be organized systematically to allow for easy comparison and analysis.

Logical Framework for Solubility

The following diagram illustrates the fundamental principle guiding the expected results. A strong match between the intermolecular forces of the solute and solvent leads to high solubility.

Caption: Logical relationship between solute-solvent intermolecular forces and solubility.

Table 2: Template for Reporting Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

Conclusion

While specific experimental data for the solubility of this compound is not publicly available, a robust theoretical framework based on its molecular structure predicts high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and low solubility in non-polar organic solvents. For drug development and formulation purposes, obtaining precise quantitative data is imperative. The detailed shake-flask experimental protocol and HPLC-UV analytical method provided in this guide offer a comprehensive and reliable pathway for researchers to empirically determine the solubility profile of this compound, generating the critical data needed to advance their scientific objectives.

References

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH.

- [Good laboratory practice of equilibrium solubility measurement]. (n.d.). PubMed.

- What are the factors that influence solubility?. (2024, August 26). AAT Bioquest.

- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.

- Dependence of solute solubility parameters on solvent polarity. (n.d.). PubMed.

- How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. (2021, April 26). Quora.

- Solubility and Distribution Phenomena. (n.d.). University of Babylon.

- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.

- Good laboratory practice of equilibrium solubility measurement. (2025, August 5). ResearchGate.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.

- Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Saddleback College.

- 1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. (2024, April 9). ChemBK.

- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.

- 40 CFR Part 792 -- Good Laboratory Practice Standards. (n.d.). eCFR.

- Solubility Test, HPLC-UV/VIS Method. (n.d.). Pharmacology Discovery Services.

- How to measure solubility for drugs in oils/emulsions?. (2023, April 5). ResearchGate.

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications.

- GLP studies for method development. (n.d.). Tentamus Group.

- SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. (2026, January 31). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020, March 17). ACG Publications.

- Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method. (2011, March 15). PubMed.

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.

- 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one. (n.d.). PubChem.

- 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. (n.d.). NIH.

- 2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one. (n.d.). EPA.

- Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. (2020, March 28). Semantic Scholar.

- 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine. (n.d.). MilliporeSigma.

- Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. (2018, September 12). ResearchGate.

- Solubility Profile of 4-Fluoro-2-(4-methoxybenzyl)phenol in Organic Solvents. (n.d.). Benchchem.

- 4'-Fluoro-4-methoxychalcone. (n.d.). Chem-Impex.

- Solubility of KF in four organic solvents and thermodynamic dissolution functions. (n.d.). ResearchGate.

- (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. (n.d.). Open Research@CSIR-NIScPR.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. ijpsr.com [ijpsr.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. chem.ws [chem.ws]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. Dependence of solute solubility parameters on solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eCFR :: 40 CFR Part 792 -- Good Laboratory Practice Standards [ecfr.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Literature review of 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol synthesis pathways

Executive Summary

Molecule: 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol Class: Secondary Allylic Alcohol Key Application: Chiral intermediate for kinase inhibitors and functionalized styrenes.

This technical guide details the synthesis of this compound. The presence of the allylic hydroxyl group adjacent to a substituted aromatic ring makes this molecule a versatile "handle" for further functionalization, including Claisen rearrangements, oxidations to enones, or stereoselective aminations.

The primary recommended pathway is the Nucleophilic Vinyl Addition (Grignard), chosen for its atom economy, directness, and scalability. An alternative Enone Reduction pathway is provided for contexts where the acetophenone precursor is the available starting material.

Part 1: Primary Synthesis Pathway (Grignard Addition)

Reaction Overview

The most efficient route to the target alcohol is the direct addition of vinylmagnesium bromide to 3-fluoro-4-methoxybenzaldehyde. This 1,2-addition proceeds rapidly in tetrahydrofuran (THF) or diethyl ether (

Reaction Scheme:

Detailed Protocol

Reagents:

-

Substrate: 3-Fluoro-4-methoxybenzaldehyde [CAS: 351-54-2]

-

Nucleophile: Vinylmagnesium bromide (1.0 M in THF) [CAS: 1826-67-1]

-

Solvent: Anhydrous Tetrahydrofuran (THF)[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Cool to room temperature under positive nitrogen pressure.

-

Solvation: Charge the flask with 3-Fluoro-4-methoxybenzaldehyde (1.0 equiv) and dissolve in anhydrous THF (concentration ~0.5 M).

-

Cooling: Submerge the reaction vessel in an ice/water bath to reach 0°C. Rationale: Low temperature suppresses polymerization of the vinyl reagent and minimizes byproduct formation.

-

Addition: Transfer Vinylmagnesium bromide (1.2 equiv) to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature <5°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the aldehyde spot.

-

Quenching: Cool the mixture back to 0°C. Slowly add saturated aqueous ammonium chloride (

). Caution: Exothermic gas evolution. -

Workup: Extract the aqueous layer with Ethyl Acetate (3x).[2] Combine organic layers and wash with brine.[1][3] Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexanes) to yield the target alcohol as a clear to pale yellow oil.

Critical Process Parameters (CPPs)

| Parameter | Setting | Impact on Quality |

| Temperature | 0°C | Higher temps (>40°C) risk polymerization of the vinyl group. |

| Stoichiometry | 1.2 equiv Grignard | Excess ensures complete conversion; large excess (>2.0) complicates workup. |

| Quench pH | Mildly Acidic (~pH 5-6) | Strong acid quench ( |

Part 2: Alternative Pathway (Enone Reduction)

Strategic Context

This pathway is viable if the aldehyde is unavailable but the ketone, 1-(3-fluoro-4-methoxyphenyl)ethanone [CAS: 455-91-4], is in stock. It involves a two-stage process: formation of the enone followed by selective reduction.

Workflow

-

Mannich Reaction/Elimination:

-

React 1-(3-fluoro-4-methoxyphenyl)ethanone with paraformaldehyde and dimethylamine hydrochloride to form the Mannich base.

-

Eliminate the amine (thermal or steam distillation) to generate the aryl vinyl ketone (Enone).

-

-

Luche Reduction:

-

Reagents: Sodium Borohydride (

), Cerium(III) Chloride Heptahydrate ( -

Mechanism: The Cerium salt activates the carbonyl oxygen and hardens the borohydride, favoring 1,2-reduction (alcohol formation) over 1,4-reduction (saturated ketone formation).

-

Protocol: Dissolve enone and

(1.0 equiv) in MeOH at 0°C. Add

-

Part 3: Asymmetric Synthesis Options

For drug development requiring high enantiomeric excess (ee), the racemic product from Part 1 must be resolved or synthesized asymmetrically.

-

Enzymatic Kinetic Resolution:

-

Asymmetric Addition:

-

Use of chiral ligands (e.g., Titanium-BINOL or TADDOL complexes) with vinylzinc or vinylaluminum reagents instead of Grignard reagents to induce facial selectivity.

-

Part 4: Visualization of Pathways

The following diagram illustrates the logical flow of the synthesis strategies.

Figure 1: Synthetic logic flow comparing the direct Grignard route (Blue, Recommended) vs. the stepwise Enone route (Red, Alternative).

Part 5: Comparison of Methodologies

| Feature | Pathway A: Grignard | Pathway B: Enone Reduction |

| Step Count | 1 Step | 3 Steps (Mannich |

| Atom Economy | High | Low (Loss of amine, reagents) |

| Yield | 85-95% (Typical) | 40-60% (Overall) |

| Safety | Exothermic (Control required) | Multi-step handling exposure |

| Scalability | Excellent (Flow compatible) | Moderate (Purification bottlenecks) |

References

-

Aldehyde Precursor: PubChem. 3-Fluoro-4-methoxybenzaldehyde (CAS 351-54-2). National Library of Medicine. Link

-

Grignard Reagent: PubChem. Vinylmagnesium bromide (CAS 1826-67-1).[4] National Library of Medicine. Link

-

General Grignard Methodology: Normant, H. "Vinylmagnesium Bromide: Preparation and Reaction with Aldehydes." Organic Syntheses, Coll. Vol. 4, p.771. Link

-

Luche Reduction Protocol: Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 103(18), 5454-5459. Link

-

Ketone Precursor: PubChem. 1-(3-Fluoro-4-methoxyphenyl)ethanone (CAS 455-91-4). National Library of Medicine. Link

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]-thiazepin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. commonorganicchemistry.com [commonorganicchemistry.com]

- 4. CAS 1826-67-1: vinylmagnesium bromide solution [cymitquimica.com]

An In-Depth Technical Guide to the Molecular Weight and Formula Calculation for Fluorinated Phenylpropenols

For researchers, scientists, and drug development professionals, the precise determination of a molecule's identity is a foundational pillar of scientific integrity. In the realm of medicinal chemistry, where the introduction of fluorine can dramatically alter the pharmacokinetic and pharmacodynamic properties of a compound, this precision is paramount.[1][2][3][4][5] This guide provides an in-depth exploration of the core principles and practical methodologies for calculating the molecular weight and determining the chemical formula of fluorinated phenylpropenols, a class of compounds with significant potential in drug discovery.

Introduction: The Significance of Fluorinated Phenylpropenols in Medicinal Chemistry

Phenylpropenol scaffolds are prevalent in a variety of biologically active molecules. The strategic incorporation of fluorine atoms into this structure can lead to profound improvements in a drug candidate's profile.[1][2][3][4][5] Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby favorably impacting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3][4][5] Given these advantages, the development of robust methods for the synthesis and characterization of fluorinated phenylpropenols is a critical endeavor in modern drug development.

Part 1: The Strategic Role of Fluorine in Phenylpropenol Scaffolds

The decision to introduce fluorine into a phenylpropenol backbone is a strategic one, driven by the desire to fine-tune its molecular properties. The "fluorine effect" is multifaceted:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prevent unwanted metabolism at the site of fluorination, prolonging the drug's half-life.[1][5]

-

Binding Affinity: Fluorine's electronegativity can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with the target protein through hydrogen bonds or dipole-dipole interactions.[2][3]

-

Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][2][3]

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and transport properties.[4]

These effects are highly dependent on the position and number of fluorine atoms within the phenylpropenol structure, making the precise synthesis and characterization of these analogs a crucial aspect of structure-activity relationship (SAR) studies.

Part 2: Synthesis and Purification of a Model Fluorinated Phenylpropenol: (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-ol

To illustrate the practical aspects of working with fluorinated phenylpropenols, we will use (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-ol as our model compound. Its synthesis is typically achieved in a two-step process: a Claisen-Schmidt condensation to form the precursor chalcone, followed by a selective reduction of the carbonyl group.

Step 1: Synthesis of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone core of the chalcone.[6]

Experimental Protocol:

-

To a solution of 4-fluoroacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of potassium hydroxide (3.0 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Purify the crude chalcone by recrystallization from ethanol to yield the pure product.

Step 2: Reduction of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one to (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-ol

The selective reduction of the carbonyl group in the presence of a carbon-carbon double bond can be achieved using a mild reducing agent such as sodium borohydride.

Experimental Protocol:

-

Dissolve the purified chalcone (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the excess sodium borohydride by the careful addition of dilute hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude alcohol by flash column chromatography on silica gel to afford the pure (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-ol.

Part 3: Core Principles of Molecular Weight and Formula Determination

The molecular weight of a compound is the sum of the atomic weights of all the atoms in its molecular formula.[7] The first step in this process is to determine the empirical formula, which represents the simplest whole-number ratio of atoms in the compound. The molecular formula is an integer multiple of the empirical formula.

Table 1: Atomic Masses of Relevant Elements

| Element | Symbol | Atomic Mass (amu) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Oxygen | O | 15.999 |

| Fluorine | F | 18.998 |

To calculate the molecular weight of our model compound, (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-ol, with the molecular formula C₁₅H₁₃FO, we sum the atomic masses:

(15 x 12.011) + (13 x 1.008) + (1 x 15.999) + (1 x 18.998) = 228.26 g/mol

Part 4: Experimental Determination of Molecular Weight and Formula

While the theoretical molecular weight can be calculated from a known formula, experimental techniques are essential to confirm the formula and determine the precise mass of a newly synthesized compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion.[8][9] This accuracy allows for the unambiguous determination of a compound's elemental composition.[9][10]

Experimental Protocol:

-

Prepare a dilute solution of the purified fluorinated phenylpropenol in a suitable solvent (e.g., acetonitrile or methanol).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI).

-

Acquire the mass spectrum in high-resolution mode.

-

The most intense peak in the spectrum will correspond to the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

-

The instrument's software will provide a list of possible elemental compositions that match the measured m/z value within a specified mass tolerance (typically <5 ppm).

For our model compound, C₁₅H₁₃FO, the expected exact mass of the protonated molecule [M+H]⁺ would be 229.1029 Da.

Elemental Analysis (CHNS/O)

Elemental analysis by combustion is a fundamental technique for determining the percentage by mass of carbon, hydrogen, nitrogen, and sulfur in a sample.[11][12][13] Oxygen content is typically determined by pyrolysis.[14]

Experimental Protocol:

-

Accurately weigh a small amount (1-2 mg) of the highly purified and dried fluorinated phenylpropenol into a tin capsule.

-

Place the capsule into the autosampler of the elemental analyzer.

-

The sample is combusted at a high temperature in a stream of oxygen, converting the elements into their gaseous oxides (CO₂, H₂O, etc.).

-

The combustion gases are separated and quantified by a detector.

-

The instrument's software calculates the percentage of each element in the original sample.

For C₁₅H₁₃FO (MW = 228.26 g/mol ), the theoretical elemental composition is:

-

%C: (15 * 12.011 / 228.26) * 100 = 78.94%

-

%H: (13 * 1.008 / 228.26) * 100 = 5.74%

-

%O: (1 * 15.999 / 228.26) * 100 = 7.01%

-

%F: (1 * 18.998 / 228.26) * 100 = 8.32%

Part 5: Data Interpretation and Validation

The data obtained from HRMS and elemental analysis, in conjunction with other spectroscopic techniques like NMR, provides a self-validating system for confirming the structure and purity of the synthesized fluorinated phenylpropenol.

Workflow for Molecular Formula Determination:

Caption: Workflow for determining the molecular formula and validating the structure of a synthesized compound.

Interpreting the Data for (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-ol:

-

HRMS: The experimental m/z value for the [M+H]⁺ ion should be very close to the calculated exact mass of 229.1029. The instrument's software should propose C₁₅H₁₄FO⁺ as the most probable formula.

-

Elemental Analysis: The experimental percentages of C and H should be within ±0.4% of the theoretical values (78.94% and 5.74%, respectively).

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the stereochemistry of the double bond. ¹⁹F NMR will show a characteristic signal for the fluorine atom on the phenyl ring.

A convergence of these three analytical techniques provides irrefutable evidence for the molecular formula and structure of the synthesized fluorinated phenylpropenol.

Molecular Structure of the Model Compound:

Caption: Chemical structure of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-ol.

Conclusion

The accurate determination of molecular weight and formula is a non-negotiable aspect of chemical research and drug development. For novel compounds like fluorinated phenylpropenols, a multi-pronged analytical approach is essential for unambiguous characterization. By combining the precise mass measurement of high-resolution mass spectrometry with the quantitative elemental composition data from combustion analysis, and corroborating this with structural information from NMR spectroscopy, researchers can have the utmost confidence in the identity and purity of their synthesized molecules. This rigorous characterization is the bedrock upon which successful drug discovery programs are built.

References

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Pharmacy Journal. Retrieved February 19, 2026, from [Link]

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC. [Link]

-

High-Resolution Mass Spectrometry Definition. (2025, August 15). Fiveable. [Link]

-

Koch, B. P., & Dittmar, T. (2007). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 79(4), 1758-1763. [Link]

-

Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). Longdom Publishing. [Link]

-

Molecular Weight Calculation. (n.d.). Carnegie Mellon University. Retrieved February 19, 2026, from [Link]

-

Mass Spectra - The Molecular Ion (M+) Peak. (n.d.). Chemguide. [Link]

-

Koch, B. P., & Dittmar, T. (2007). Fundamentals of molecular formula assignment to ultrahigh resolution mass data of natural organic matter. PubMed. [Link]

-

CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. [Link]

-

Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. (2018, September 12). ResearchGate. [Link]

-

Elemental analysis. (n.d.). Retrieved February 19, 2026, from [Link]

-

Aiken, A. C., DeCarlo, P. F., & Jimenez, J. L. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(21), 8350-8358. [Link]

-

Aiken, A. C., DeCarlo, P. F., & Jimenez, J. L. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Cooperative Institute for Research in Environmental Sciences. [Link]

-

The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Exeter Analytical. [Link]

-

Molecular Weight and Atomic Weight. (n.d.). Retrieved February 19, 2026, from [Link]

-

Molecular Weight Formula - Definition, Formula, Solved Examples. (2023, December 19). GeeksforGeeks. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. [Link]

-

Elemental Analysis. (2024, June 21). University of Padua. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group and Chiral Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 13. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]

- 14. 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one | C15H11FO | CID 98201 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mechanistic Profiling of 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol: Pharmacophore Analysis and Biological Target Prediction

Executive Summary

This technical guide provides a high-resolution analysis of 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol , a secondary allylic alcohol featuring a fluorinated anisole core. While often categorized as a synthetic intermediate for chalcones and flavonoids, this molecule represents a "privileged pharmacophore" with distinct biological activity. Its structural motifs—specifically the 3-fluoro-4-methoxy substitution and the allylic alcohol tail —position it as a modulator of microtubule dynamics, a TRP channel agonist, and a pro-electrophilic activator of the Nrf2 cytoprotective pathway.

This guide is structured for drug discovery scientists, focusing on the molecule's transition from a metabolic substrate to a bioactive effector.

Chemical Biology & Pharmacophore Analysis[1][2]

The biological activity of this compound is dictated by two competing structural domains: the lipophilic, metabolically robust aromatic head and the reactive aliphatic tail.

The Fluorine Effect (Bioisosterism)

The 3-fluoro-4-methoxy moiety is a strategic bioisostere of the 3-hydroxy-4-methoxy (isovanilloid) or 3,4-dimethoxy (veratryl) groups found in natural products like curcumin and combretastatin.

-

Metabolic Blockade: The fluorine atom at the C3 position blocks Phase I metabolic hydroxylation, a common clearance route for non-fluorinated analogs.

-

Electronic Modulation: Fluorine’s high electronegativity pulls electron density from the aromatic ring, increasing the acidity of potential metabolites and altering

stacking interactions with protein targets (e.g., aromatic residues in the colchicine binding site of tubulin).

The Allylic Alcohol "Warhead"

The prop-2-en-1-ol tail is not merely a linker; it is a pro-electrophile .

-

Oxidative Activation: In vivo, Alcohol Dehydrogenases (ADH) rapidly oxidize the secondary alcohol to the corresponding

-unsaturated ketone (enone). -

Michael Acceptor Formation: The resulting enone is a soft electrophile capable of covalent modification of reactive cysteine residues on target proteins (e.g., Keap1, TRPA1).

Primary Biological Targets

Tubulin (Colchicine Binding Site)

The 3-fluoro-4-methoxyphenyl motif is a validated pharmacophore for tubulin polymerization inhibition .

-

Mechanism: The molecule mimics the A-ring of Combretastatin A-4 (CA-4). The 3-fluoro group occupies a hydrophobic pocket usually filled by a methoxy or hydroxy group in natural ligands, often enhancing binding affinity due to the "polar hydrophobicity" of the C-F bond.

-

Functional Outcome: Binding to the colchicine site prevents microtubule assembly, leading to G2/M cell cycle arrest and apoptosis in rapidly dividing cells.

-

Relevance: High. This fragment is frequently incorporated into heterocyclic carriers (e.g., thiazoles, imidazoles) to create nanomolar-potency anticancer agents.

TRP Channels (Sensory Pharmacology)

Allylic alcohols and their oxidized metabolites are potent agonists of Transient Receptor Potential (TRP) channels.

-

Target: TRPA1 (Ankyrin 1) and TRPV1 (Vanilloid 1).

-

Mechanism:

-

Direct: The alcohol acts as an allosteric modulator.

-

Indirect (Covalent): Upon oxidation to the enone, the molecule reacts with N-terminal cysteines (e.g., Cys621 in TRPA1) via Michael addition.

-

-

Functional Outcome: Calcium influx, membrane depolarization, and activation of sensory signaling (pain/pungency response).

Keap1-Nrf2 Pathway (Cytoprotection)

-

Target: Keap1 (Kelch-like ECH-associated protein 1).

-

Mechanism: The oxidized enone metabolite acts as an electrophilic stressor, modifying sensor cysteines (specifically Cys151) on Keap1. This disrupts the Keap1-Nrf2 interaction.

-

Functional Outcome: Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating Phase II detoxifying enzymes (HO-1, NQO1).

Mechanistic Pathway Visualization

The following diagram illustrates the metabolic activation of the compound and its bifurcation into cytotoxic (Tubulin) and cytoprotective (Nrf2) pathways.

Caption: Metabolic activation and dual-pathway signaling of this compound.

Experimental Validation Framework

To validate these targets, the following self-validating experimental protocols are recommended.

Protocol A: Tubulin Polymerization Assay

Objective: Determine if the compound directly inhibits microtubule assembly.

| Step | Action | Critical Parameter / Causality |

| 1 | Preparation | Dissolve purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP. |

| 2 | Treatment | Add compound (1–50 µM) or vehicle (DMSO). Include Combretastatin A-4 (2 µM) as a positive control. |

| 3 | Initiation | Transfer to 37°C plate reader immediately. |

| 4 | Detection | Monitor absorbance at 340 nm every 30s for 60 mins. |

| 5 | Analysis | Calculate |

Protocol B: TRP Channel Calcium Flux Assay

Objective: Assess agonist activity at TRPA1/TRPV1 channels.

| Step | Action | Critical Parameter / Causality |

| 1 | Cell Line | Use HEK293 cells stably expressing hTRPA1 or hTRPV1. |

| 2 | Loading | Load cells with Fluo-4 AM calcium indicator (4 µM) for 45 mins at 37°C. |

| 3 | Baseline | Measure baseline fluorescence (Ex 488nm / Em 520nm) for 30s. |

| 4 | Stimulation | Inject compound (10–100 µM). |

| 5 | Specificity | Pre-incubate separate wells with TRPA1 antagonist (A-967079). |

Protocol C: ADH Kinetic Profiling

Objective: Verify conversion to the reactive enone metabolite.

-

System: Purified Horse Liver ADH + NAD+.

-

Method: Monitor NADH production at 340 nm.

-

Logic: If the compound is a substrate, NADH absorbance will increase linearly. The rate (

) determines the in vivo half-life and potential for metabolite-driven toxicity.

Summary of Predicted Activity[5]

| Biological Target | Interaction Mode | Predicted Potency | Physiological Effect |

| Tubulin | Non-covalent (Hydrophobic) | Moderate ( | Cytotoxicity (Anticancer) |

| TRPA1 | Covalent (Cys modification) | High (Agonist) | Nociception / Irritation |

| ADH Enzyme | Substrate | High ( | Metabolic Clearance / Bioactivation |

| Keap1 | Covalent (Michael Addition) | Moderate | Antioxidant Response Induction |

References

-

Romagnoli, R., et al. (2017).[1] "Synthesis and biological evaluation of small anticancer molecules acting as tubulin polymerization inhibitors." Scientific Reports. Available at: [Link]

-

Biersack, B., et al. (2011).[2] "Cytotoxic and antivascular 1-methyl-4-(3-fluoro-4-methoxyphenyl)-5-(halophenyl)-imidazoles."[2] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Bhattarai, P., et al. (2020).[3][4] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Available at: [Link]

-

Macpherson, L.J., et al. (2007). "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines." Nature. Available at: [Link]

-

Pontiki, E., et al. (2014). "Phenylpropanoids as potential targets for drug development." Current Medicinal Chemistry. Available at: [Link]

Sources

Conformational Analysis of 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol

This guide outlines the conformational analysis of 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-ol , a chiral allylic alcohol derivative. This molecule serves as a critical model system for understanding the interplay between allylic strain (A1,3) , electronic substituent effects (fluorine/methoxy) , and intramolecular hydrogen bonding (OH···

Technical Guide for Medicinal Chemistry & Structural Biology

Part 1: Strategic Context & Molecular Architecture

Significance

This molecule represents a class of

Structural Definition & Degrees of Freedom

To perform a rigorous analysis, we must first define the rotatable bonds (torsions) that dictate the potential energy surface (PES).

Key Torsional Vectors:

-

(C2-C1-C

-

(C1-C

-

(H-O-C

-

(C3-C4-O-C

Caption: Structural decomposition of this compound highlighting key rotatable bonds and potential intramolecular interactions.

Part 2: Theoretical Conformational Landscape

Based on physical organic principles and data from analogous

The "Allylic Strain" (A1,3)

The steric clash between the vinyl group and the aromatic ring is the dominant destabilizing force.

-

Preferred Geometry: The C

-H bond tends to be coplanar with the aromatic ring (eclipsing) to allow the bulky Vinyl and OH groups to flank the ring face. -

Forbidden Geometry: Conformations placing the Vinyl group coplanar with the phenyl ring are high-energy maxima due to severe steric repulsion with the ortho protons (or the ortho-fluorine, though F is at position 3, so position 2 is H).

The Fluorine Effect (Electronic Gating)

The Fluorine atom at position 3 (meta to the side chain) exerts a strong inductive effect (

-

Dipole Alignment: The C-F bond creates a local dipole. The Hydroxyl group (C-O-H) will orient itself to minimize dipole-dipole repulsion.

-

No Direct H-Bond: A direct intramolecular hydrogen bond (OH···F) is geometrically impossible in this scaffold because the distance is too great (F is meta, OH is on the benzylic carbon).

Intramolecular OH··· Interactions

In vacuum and non-polar solvents, the global minimum often features the OH group pointing toward the

-

Interaction A: OH···

(Phenyl) — Stabilizing but entropically rigid. -

Interaction B: OH···

(Vinyl) — Often the global minimum for 1-phenylprop-2-en-1-ol derivatives. The OH proton points toward the double bond electron density.

Part 3: Computational Protocol (Methodology)

To accurately map this landscape, a "self-validating" computational workflow is required. Do not rely on low-level molecular mechanics (MM) alone, as they often fail to capture subtle electronic effects of fluorine.

Recommended Workflow

Level of Theory: DFT (Density Functional Theory) is required.

-

Screening: B3LYP/6-31G* (fast, reliable for geometry).

-

Refinement: M06-2X/def2-TZVP (captures dispersion forces critical for OH···

interactions). -